2-Fluoroadenina

Descripción general

Descripción

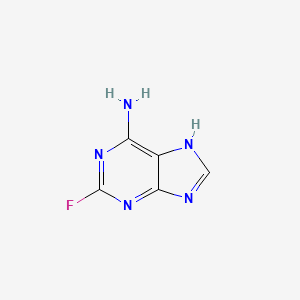

2-Fluoroadenina: es un derivado fluorado de la adenina, una nucleobase púrica. Se caracteriza por la sustitución de un átomo de flúor en la posición 2 de la molécula de adenina. Este compuesto es conocido por su significativa actividad biológica y se utiliza en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina .

Aplicaciones Científicas De Investigación

La 2-Fluoroadenina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos.

Biología: El compuesto se emplea en la investigación genética para la contraselección de genes bacterianos o eucariotas de tipo salvaje.

Medicina: La this compound se ha investigado por su posible uso en tratamientos contra el cáncer, particularmente para el carcinoma de células de cabeza y cuello.

Mecanismo De Acción

El mecanismo de acción de la 2-Fluoroadenina implica su incorporación a los ácidos nucleicos, donde puede interferir con los procesos celulares normales. El átomo de flúor en la posición 2 altera los patrones de enlace de hidrógeno y las interacciones electrostáticas de la molécula, afectando su reactividad hacia las enzimas y los ácidos nucleicos. Esto puede conducir a la inhibición de la síntesis de ADN y ARN, lo que finalmente resulta en la muerte celular. En los tratamientos contra el cáncer, este mecanismo se explota para atacar y matar selectivamente las células tumorales .

Análisis Bioquímico

Biochemical Properties

2-Fluoroadenine interacts with adenine phosphoribosyltransferase (APT) genes . It is used for counterselection of wildtype bacterial or eukaryotic genes, allowing for the selection of knockouts or mutants for APT, which are resistant to 2-FA .

Cellular Effects

In the cell, 2-Fluoroadenine is synthesized and exhibits a large range of antibacterial activity . It acts as an inhibitor of blood-platelet adhesion, and when combined with actinobolin, it produces a greater combined effect of preventing or treating infections . In cancer treatments, 2-Fluoroadenine has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .

Molecular Mechanism

2-Fluoroadenine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of 2-Fluoroadenine on human microvascular endothelial cells (HMECs) and dermal and alveolar epithelial cell lines were observed after 48 hours of culture when it is used in pharmacologically relevant concentrations .

Metabolic Pathways

The metabolic pathway of 2-Fluoroadenine involves its conversion to 2-fluoro-ara-A, which is then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .

Transport and Distribution

It is known that 2-Fluoroadenine enters cells and accumulates mainly as the 5′-triphosphate, 2-fluoro-ara-ATP .

Subcellular Localization

Given its role as an adenine antimetabolite and its interactions with adenine phosphoribosyltransferase (APT) genes, it is likely that it is localized where these interactions occur .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La 2-Fluoroadenina se puede sintetizar a partir de 2,6-diaminopurina, un compuesto barato y fácilmente disponible. La síntesis implica la introducción de un átomo de flúor en la posición 2 del anillo de adenina. Esto se puede lograr mediante diazotación seguida de fluoración. El paso de diazotación típicamente involucra el uso de un nitrito adecuado, como un nitrito de alquilo orgánico o un nitrito de metal alcalino, en condiciones anhidras. El paso de fluoración se puede llevar a cabo utilizando ácido fluorhídrico o complejos de ácido fluorhídrico-amina .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica rutas de síntesis similares, pero a mayor escala. El proceso tiene como objetivo lograr alta pureza (al menos 98%) directamente del producto crudo después del lavado y la filtración, sin la necesidad de recristalización o pasos de purificación adicionales .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 2-Fluoroadenina experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones apropiadas.

Reacciones de Oxidación y Reducción: Estas reacciones pueden modificar la estructura del anillo púrico, alterando potencialmente la actividad biológica del compuesto.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Las condiciones típicamente implican el uso de solventes como el dimetilsulfóxido (DMSO) y temperaturas elevadas.

Reacciones de Oxidación y Reducción: Se pueden utilizar reactivos como el peróxido de hidrógeno o el borohidruro de sodio en condiciones controladas para lograr las transformaciones deseadas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de this compound con diferentes grupos funcionales unidos al anillo púrico .

Comparación Con Compuestos Similares

Compuestos Similares:

Adenina: El compuesto principal de la 2-Fluoroadenina, que carece de la sustitución de flúor.

2-Cloroadenina: Similar a la this compound pero con un átomo de cloro en la posición 2.

2-Bromoadenina: Similar a la this compound pero con un átomo de bromo en la posición 2.

Singularidad de la this compound: La presencia del átomo de flúor en la this compound confiere propiedades únicas al compuesto, como una mayor estabilidad y una reactividad alterada. Estas propiedades la hacen particularmente útil en la investigación científica y las aplicaciones farmacéuticas, donde puede servir como una herramienta valiosa para estudiar los efectos de las nucleobases fluoradas y desarrollar nuevos agentes terapéuticos .

Propiedades

IUPAC Name |

2-fluoro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMPTBDYDNUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220264 | |

| Record name | 2-Fluoroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-49-2 | |

| Record name | 2-Fluoroadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroadenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C8H3H4EBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-fluoroadenine exert its cytotoxic effects?

A: 2-fluoroadenine itself is a prodrug, meaning it needs to be metabolized inside the cell to exert its effects. The active metabolite, 2-fluoroadenine 5’-triphosphate (F-ara-ATP), primarily inhibits DNA synthesis. [, , ]

Q2: Can you elaborate on how F-ara-ATP inhibits DNA synthesis?

A: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. [] Once incorporated, it causes chain termination, effectively halting DNA strand elongation. [] This disruption of DNA synthesis ultimately leads to cell death. []

Q3: Are there other enzymes targeted by F-ara-ATP?

A: Yes, F-ara-ATP also inhibits ribonucleotide reductase (RR). [, , ] RR is a crucial enzyme involved in the synthesis of DNA building blocks. [] By inhibiting RR, F-ara-ATP further depletes the pool of dNTPs available for DNA replication, enhancing its cytotoxic effect. []

Q4: Does F-ara-ATP directly activate any enzymes?

A: Research suggests that F-ara-ATP directly activates deoxycytidine kinase (dCK). [, , ] This is significant because dCK is the rate-limiting enzyme responsible for the initial phosphorylation of both F-ara-A and cytosine arabinoside (ara-C). []

Q5: Can you explain the significance of F-ara-ATP activating dCK?

A: Activation of dCK by F-ara-ATP potentiates the intracellular accumulation of ara-CTP, the active metabolite of ara-C, leading to synergistic cytotoxic effects when F-ara-A and ara-C are used in combination. [, , , ]

Q6: Does 2-fluoroadenine affect RNA metabolism?

A: Yes, unlike other nucleoside analogs like ara-C and ara-A, F-ara-A impacts RNA metabolism. [] It gets incorporated into RNA, mainly affecting RNA polymerase II activity. [] This incorporation leads to premature termination of RNA transcripts, hindering protein synthesis. []

Q7: Is 2-fluoroadenine metabolized differently in various tissues?

A: Yes, research shows that 2-fluoroadenine exhibits differential metabolism in various tissues. [, , ] Gastrointestinal mucosa and bone marrow, for instance, accumulate significantly lower levels of F-ara-ATP compared to tumor cells like P388 leukemia cells. [, ]

Q8: What is the molecular formula and weight of 2-fluoroadenine?

A8: The molecular formula of 2-fluoroadenine is C5H4FN5, and its molecular weight is 153.13 g/mol. [This information can be deduced from the chemical structure of 2-fluoroadenine, which is widely available in scientific literature.]

Q9: Are there specific details regarding material compatibility or stability of 2-fluoroadenine provided in the provided research?

A9: The provided research primarily focuses on the biological activity and metabolism of 2-fluoroadenine. It doesn't delve into details about material compatibility or stability under various conditions.

Q10: Does the research discuss any catalytic properties or applications of 2-fluoroadenine?

A10: The research primarily focuses on 2-fluoroadenine as an antitumor agent. While it acts as a substrate for certain enzymes, its potential catalytic properties are not discussed in the provided research.

Q11: Has computational chemistry been used to study 2-fluoroadenine?

A: While the provided research doesn't detail specific computational studies, it highlights the potential of QSAR models. [] QSAR models could be valuable in predicting the activity and potency of 2-fluoroadenine analogs based on structural modifications. []

Q12: Does the research discuss any SHE (Safety, Health, and Environment) regulations related to 2-fluoroadenine?

A12: The provided research primarily focuses on the biological and pharmacological aspects of 2-fluoroadenine and does not address SHE regulations.

Q13: How is 2-fluoroadenine metabolized in the body (ADME)?

A: F-ara-AMP is rapidly dephosphorylated to 2-fluoroadenine (F-ara-A) in plasma. [, ] F-ara-A then enters cells and undergoes phosphorylation by dCK to form F-ara-AMP, which is further phosphorylated to the active F-ara-ATP. [, , ] Elimination of F-ara-A occurs in multiple phases, with a terminal half-life of around 8 hours. [] It is primarily excreted in the urine, with a small percentage metabolized to 2-fluorohypoxanthine. []

Q14: How does the route of administration affect the pharmacokinetics of F-ara-AMP?

A: Intravenous administration of F-ara-AMP, especially as a continuous infusion, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A, potentially minimizing toxicity associated with bolus injections. [, ]

Q15: What is the relationship between F-ara-ATP concentration and DNA synthesis inhibition?

A: Research demonstrates a clear link between F-ara-ATP concentration and DNA synthesis inhibition. [, ] Higher intracellular levels of F-ara-ATP correlate with greater inhibition of DNA synthesis. [, ]

Q16: Is there a correlation between F-ara-ATP levels and therapeutic efficacy?

A: Studies in mice bearing P388 leukemia demonstrated a relationship between F-ara-ATP levels, DNA synthesis inhibition, and therapeutic efficacy. [] Higher and sustained levels of F-ara-ATP in tumor cells correlated with a more significant reduction in tumor burden. []

Q17: What are the known mechanisms of resistance to 2-fluoroadenine?

A17: Resistance to 2-fluoroadenine can stem from several mechanisms:

Q18: What are the known toxicities associated with 2-fluoroadenine?

A: Myelosuppression, primarily affecting white blood cells (granulocytopenia) and platelets (thrombocytopenia), is a dose-limiting toxicity observed in clinical trials. [] Neurotoxicity, although unpredictable, has been reported, particularly with high-dose bolus injections. []

Q19: Are there specific biomarkers that can predict response or toxicity to 2-fluoroadenine?

A: While the research doesn't identify specific biomarkers, it suggests that measuring F-ara-ATP concentrations in leukemia cells could be valuable for monitoring treatment response. [, ] Further research is needed to identify reliable biomarkers for predicting efficacy and toxicity.

Q20: What strategies can improve the delivery of 2-fluoroadenine to target tissues?

A: The research focuses on improving delivery by optimizing the administration schedule of F-ara-AMP. [, , ] Continuous intravenous infusion, for example, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A while potentially mitigating toxicity. [, ] Further research into novel drug delivery systems, such as liposomal formulations or antibody-drug conjugates, could further enhance targeted delivery and therapeutic efficacy.

Q21: What analytical methods were employed to study 2-fluoroadenine and its metabolites?

A: Researchers utilized high-performance liquid chromatography (HPLC) to measure the concentrations of F-ara-A and its metabolites, including F-ara-ATP, in various biological samples. [, , , , , ] They also employed radioactive labeling techniques using tritium ([3H]) to track the incorporation of F-ara-A into DNA and RNA. [, ]

Q22: Were any specific techniques used to assess DNA synthesis inhibition?

A: Researchers measured the incorporation of radiolabeled thymidine ([3H]thymidine) into DNA to assess the inhibitory effects of F-ara-A and its metabolites on DNA synthesis. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.